4-Chloro-2-fluoroaniline is an organic compound with the molecular formula and a molecular weight of 145.56 g/mol. It is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, specifically at the 4 and 2 positions, respectively. This compound appears as a beige liquid and is known for its low volatility, with a boiling point in the range of 104 - 107 °C at reduced pressure . Its chemical structure can be represented as follows:
textCl |C6H4 | F
4-Chloro-2-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly due to its unique electronic properties imparted by the halogen substituents.
Currently, there is no documented research on the specific mechanism of action of 4-chloro-2-fluoroaniline in biological systems.
4-chloro-2-fluoroaniline should be handled with care due to the presence of the amine group. Aniline derivatives can be harmful upon inhalation, ingestion, or skin contact []. Safety data sheets from chemical suppliers recommend the use of personal protective equipment like gloves, eye protection, and respiratory protection when handling the compound [].
Several methods exist for synthesizing 4-Chloro-2-fluoroaniline:
4-Chloro-2-fluoroaniline finds applications in various fields:
Several compounds share structural similarities with 4-Chloro-2-fluoroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Characteristics |
---|---|---|---|
3-Chloro-2-fluoroaniline | 57946-56-3 | 0.96 | Different position of chlorine substituent |
2-Chloro-3-fluoroaniline | 2613-30-1 | 0.94 | Fluorine at a different position |
4-Bromo-2-fluoroaniline | 69411-06-9 | 0.92 | Bromine instead of chlorine |
3-Fluoroaniline | 363-51-9 | 0.90 | Lacks chlorine substituent |
Each of these compounds exhibits unique properties and reactivity profiles due to variations in their substituent arrangements, which may influence their applications in pharmaceuticals and agrochemicals.
4-Chloro-2-fluoroaniline, with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol, represents a disubstituted aniline derivative characterized by the presence of both chlorine and fluorine substituents on the benzene ring [1] [2]. The compound exhibits a planar aromatic structure where the amino group (-NH₂) is attached to position 1, fluorine at position 2, and chlorine at position 4 of the benzene ring [3] [4].
Theoretical calculations using density functional theory methods have provided detailed insights into the molecular geometry of 4-chloro-2-fluoroaniline [5] [6]. The carbon-carbon bond lengths within the aromatic ring typically range from 1.364 to 1.399 Å, with variations attributed to the electronic effects of the halogen substituents [7]. The carbon-chlorine bond distance is approximately 1.720 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.359 Å, reflecting the smaller atomic radius of fluorine compared to chlorine [7].
The bond angles within the aromatic system deviate slightly from the ideal 120° expected for sp² hybridized carbons due to the electronic influence of the electron-withdrawing halogen substituents [5]. Computational studies indicate that the presence of both chlorine and fluorine atoms creates asymmetric charge distribution effects that influence the overall molecular geometry [6].
Bond Type | Length (Å) | Reference |
---|---|---|
C-C (aromatic) | 1.364-1.399 | [7] |
C-Cl | 1.720 | [7] |
C-F | 1.359 | [7] |
C-N | 1.378-1.383 | [7] |
The conformational behavior of 4-chloro-2-fluoroaniline is primarily governed by the planar nature of the aromatic ring system [8] [6]. Quantum mechanical calculations demonstrate that the molecule adopts a substantially planar conformation with minimal deviation from planarity due to the aromatic stabilization [5]. The amino group maintains near-planar geometry with the benzene ring, facilitating conjugation between the nitrogen lone pair and the aromatic π-system [6].
Rotational barriers around the carbon-nitrogen bond are relatively low, allowing for slight pyramidalization of the nitrogen atom under certain conditions [8]. However, the dominant conformation maintains the amino group in the plane of the aromatic ring to maximize electronic delocalization [5] [6].
While specific crystallographic data for 4-chloro-2-fluoroaniline remains limited in the available literature, structural studies of related halogenated aniline derivatives provide insights into expected packing patterns [9] [10]. Compounds of this class typically exhibit hydrogen bonding networks involving the amino group and halogen interactions that influence crystal packing arrangements [11].
The molecular packing is expected to be stabilized through intermolecular N-H···N hydrogen bonds and weak halogen-halogen interactions [9] [11]. The presence of both chlorine and fluorine substituents creates opportunities for diverse intermolecular interactions that contribute to crystal stability [10].
4-Chloro-2-fluoroaniline exists as a liquid at room temperature, with physical property data indicating specific thermal characteristics [1] [2] [12]. The boiling point has been reported with variations depending on pressure conditions: 205.6 ± 20.0°C at 760 mmHg [12], 92°C at 2 mmHg [13] [14], and 104-107°C at 28 mmHg [3] [15]. These variations reflect the pressure dependence of the boiling point and demonstrate the compound's moderate volatility.
Acute Toxic;Irritant;Health Hazard